

The Pyrazolopyrimidine Scaffold: A Privileged Core for mTOR Inhibition

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Compound of Interest			
Compound Name:	mTOR inhibitor WYE-28		
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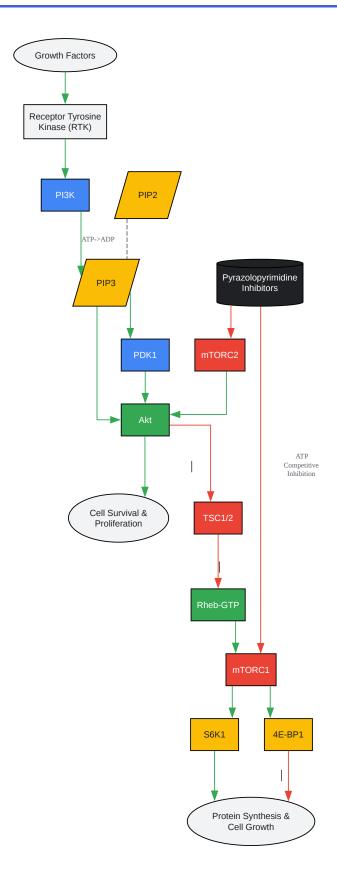
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. Among the various scaffolds explored for mTOR inhibition, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure, yielding highly potent and selective ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolopyrimidine-based mTOR inhibitors, details key experimental protocols for their evaluation, and visualizes critical pathways and workflows.

The mTOR Signaling Pathway: A Complex Network

The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, sensitive to the allosteric inhibitor rapamycin, controls cell growth by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mTORC2, generally insensitive to rapamycin, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473, among other substrates. The development of ATP-competitive inhibitors targeting the kinase domain of mTOR allows for the simultaneous inhibition of both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling.





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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.



Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent template for the design of mTOR inhibitors. The SAR of this class of compounds can be systematically explored by considering substitutions at three key positions: N1 of the pyrazole ring, and C4 and C6 of the pyrimidine ring.

Substitutions at the N1-Position

Modifications at the N1-position of the pyrazole ring have been shown to significantly impact both potency and selectivity. Generally, bulky and hydrophobic groups are well-tolerated and can enhance binding affinity.

Compound/Substit uent	mTOR IC50 (nM)	Pl3Kα IC50 (nM)	Selectivity (PI3Kα/mTOR)
WAY-600	9[1][2]	>1000[1][2]	>111
WYE-687	7[3][4]	81[3][4]	11.6
Compound with 1- cyclohexyl ketal	-	-	-

Data compiled from multiple sources.[1][2][3][4]

Substitutions at the C4-Position

The C4-position of the pyrimidine ring often interacts with the hinge region of the mTOR kinase domain. Morpholine and its derivatives are common substituents at this position and are crucial for potent inhibitory activity.



Compound/Substit uent	mTOR IC50 (nM)	Pl3Kα IC50 (nM)	Selectivity (PI3Kα/mTOR)
Compound with 4-morpholino	-	-	-
Compound with 4- (2,6-ethylene bridged morpholine)	-	-	-

Substitutions at the C6-Position

The C6-position of the pyrimidine ring extends towards the solvent-exposed region of the ATP-binding pocket. A variety of substituents can be introduced here to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic profile. Ureidophenyl groups have been found to be particularly effective.

Compound/Substit uent	mTOR IC50 (nM)	Pl3Kα IC50 (nM)	Selectivity (PI3Kα/mTOR)
Compound with 6- ureidophenyl	-	-	-

Key Pyrazolopyrimidine and Related mTOR Inhibitors

Several pyrazolopyrimidine and structurally related compounds have demonstrated potent and selective mTOR inhibition.



Compound	mTOR IC50 (nM)	Pl3Kα IC50 (nM)	Key Structural Features
PP242	8[5][6]	1960	Pyrazolo[1,5- a]pyrimidine core
KU-0063794	~10[1][7]	>10,000[8][9]	Pyrido[2,3-d]pyrimidine core
Torin1	2-10[10][11]	1800[11]	Tricyclic benzonaphthyridinone core
Torin2	0.25 (cellular EC50) [12][13]	200 (cellular EC50) [12][13]	Improved analog of Torin1

Experimental Protocols

The evaluation of novel mTOR inhibitors requires a series of well-defined in vitro and in vivo assays.

In Vitro mTOR Kinase Assay (ATP-Competition)

This assay determines the direct inhibitory effect of a compound on the kinase activity of mTOR.

Principle: The assay measures the phosphorylation of a substrate by the mTOR enzyme in the presence of ATP. The inhibitory potential of a test compound is assessed by its ability to compete with ATP for binding to the kinase domain of mTOR, thereby reducing substrate phosphorylation.

Protocol:

- Enzyme and Substrate Preparation: Recombinant mTOR enzyme and a suitable substrate (e.g., a recombinant fragment of S6K1 or 4E-BP1) are purified.
- Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each
 well contains the mTOR enzyme, the substrate, and the test compound at various
 concentrations.

Foundational & Exploratory

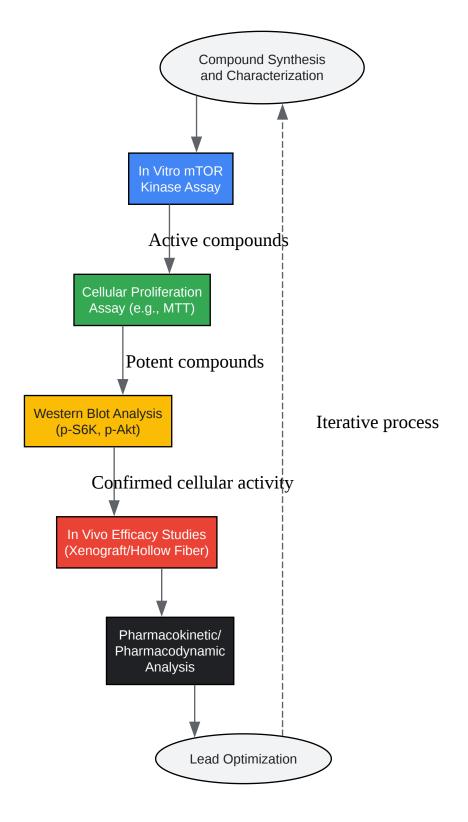




- Initiation of Reaction: The reaction is initiated by the addition of a solution containing ATP and MgCl2.
- Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
- Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
 - Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.
- Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce mTOR activity by 50%, is calculated from the dose-response curve.

To confirm an ATP-competitive mechanism of inhibition, the assay can be performed with varying concentrations of both the inhibitor and ATP. In an ATP-competitive model, an increase in ATP concentration will lead to a rightward shift in the inhibitor's IC50 curve.[14]





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Caption: A typical experimental workflow for the evaluation of mTOR inhibitors.



Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of mTOR inhibitors on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]
- Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine inhibitor for a specified duration (e.g., 72 hours).[18]
- MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[15][17]
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[15][19]
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[16]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) is determined.

In Vivo Efficacy Models

Xenograft Model: This model evaluates the antitumor activity of a compound in a living organism.

Protocol:



- Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[18]
- Tumor Growth: The tumors are allowed to grow to a palpable size.[18]
- Compound Administration: The mice are treated with the test compound or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.[18]
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, the tumors are excised and weighed.
 Pharmacodynamic markers (e.g., phosphorylation of S6K and Akt) can be assessed in the tumor tissue by western blotting or immunohistochemistry.

Hollow Fiber Assay: This assay provides an intermediate in vivo model to screen compounds for antitumor activity.[20][21][22][23][24]

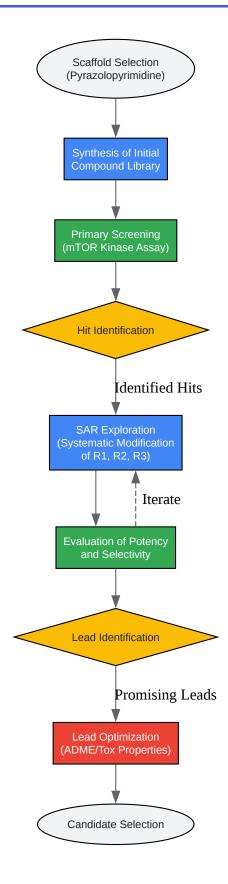
Protocol:

- Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
- Implantation: The hollow fibers are implanted into the peritoneal cavity or subcutaneous space of mice.[20][22]
- Compound Treatment: The mice are treated with the test compound.
- Fiber Retrieval and Analysis: After the treatment period, the fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using assays such as the MTT assay.[22]

Logical Flow of a Structure-Activity Relationship Study

The development of potent and selective pyrazolopyrimidine mTOR inhibitors follows a logical and iterative process.





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Caption: The logical progression of a structure-activity relationship study.



In conclusion, the pyrazolopyrimidine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective mTOR inhibitors. A systematic approach to SAR, coupled with robust in vitro and in vivo testing, is crucial for the identification of clinical candidates with promising therapeutic potential. This guide provides a foundational understanding of the key principles and methodologies involved in this important area of drug discovery.

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